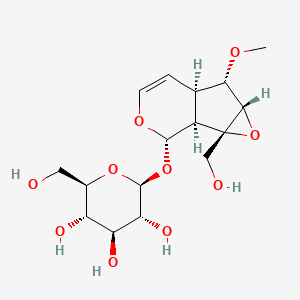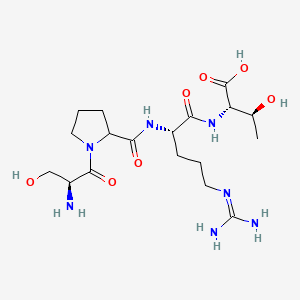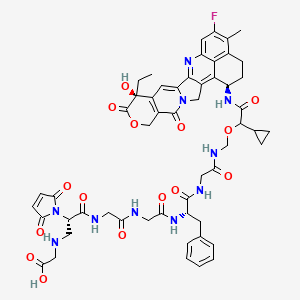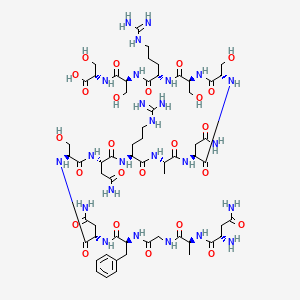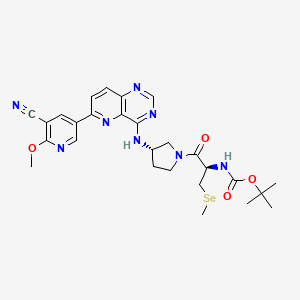
PI3K|A-IN-18
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PI3K|A-IN-18 is a small-molecule inhibitor targeting the phosphoinositide 3-kinase (PI3K) pathway, which plays a crucial role in various cellular processes such as cell growth, survival, and metabolism. The PI3K pathway is often dysregulated in cancers, making it a significant target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PI3K|A-IN-18 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to achieve the desired inhibitory activity. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and efficacy of the compound. This process often includes optimization of reaction conditions, purification techniques, and quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
PI3K|A-IN-18 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols.
Electrophiles: Such as alkyl halides or acyl chlorides
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of a hydroxyl group may yield a ketone or aldehyde, while substitution reactions may result in the formation of new carbon-carbon or carbon-heteroatom bonds .
Scientific Research Applications
PI3K|A-IN-18 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PI3K pathway and its role in various chemical reactions.
Biology: Employed in cellular and molecular biology to investigate the effects of PI3K inhibition on cell signaling, growth, and survival.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers and other diseases characterized by dysregulated PI3K signaling.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the PI3K pathway .
Mechanism of Action
PI3K|A-IN-18 exerts its effects by selectively inhibiting the activity of PI3K enzymes, thereby blocking the downstream signaling pathways involved in cell growth, survival, and metabolism. The compound binds to the catalytic subunit of PI3K, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This inhibition disrupts the recruitment and activation of downstream signaling proteins, such as AKT, ultimately leading to reduced cell proliferation and increased apoptosis .
Comparison with Similar Compounds
Similar Compounds
Alpelisib: A PI3Kα-specific inhibitor used in the treatment of breast cancer.
Taselisib: A PI3K inhibitor with dual mechanisms of action, targeting both PI3K signaling and protein degradation.
GDC-0077: A PI3K inhibitor with enhanced potency against mutant PI3Kα .
Uniqueness
PI3K|A-IN-18 is unique due to its high selectivity and potency against specific PI3K isoforms, making it a valuable tool for studying the PI3K pathway and developing targeted therapies. Its distinct chemical structure and binding properties differentiate it from other PI3K inhibitors, offering potential advantages in terms of efficacy and safety .
Properties
Molecular Formula |
C27H32N8O4Se |
|---|---|
Molecular Weight |
611.6 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-1-[(3S)-3-[[6-(5-cyano-6-methoxypyridin-3-yl)pyrido[3,2-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]-3-methylselanyl-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C27H32N8O4Se/c1-27(2,3)39-26(37)34-21(14-40-5)25(36)35-9-8-18(13-35)32-23-22-20(30-15-31-23)7-6-19(33-22)17-10-16(11-28)24(38-4)29-12-17/h6-7,10,12,15,18,21H,8-9,13-14H2,1-5H3,(H,34,37)(H,30,31,32)/t18-,21-/m0/s1 |
InChI Key |
UDUZNRZAFFEOQQ-RXVVDRJESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C[Se]C)C(=O)N1CC[C@@H](C1)NC2=NC=NC3=C2N=C(C=C3)C4=CC(=C(N=C4)OC)C#N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C[Se]C)C(=O)N1CCC(C1)NC2=NC=NC3=C2N=C(C=C3)C4=CC(=C(N=C4)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


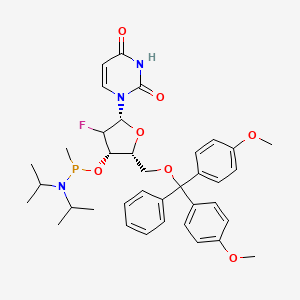

![8-[(2S,5R)-4-[bis(4-fluorophenyl)methyl]-2,5-dimethylpiperazin-1-yl]-5-methyl-6-oxo-1,5-naphthyridine-2-carbonitrile](/img/structure/B12381880.png)
![[1,1,2,3,3-pentadeuterio-1,3-di(hexadecanoyloxy)propan-2-yl] (10Z,13Z)-nonadeca-10,13-dienoate](/img/structure/B12381882.png)
![methyl 2-{4-[4-(7-carbamoyl-1H-benzimidazol-2-yl)benzene-1-carbonyl]piperazin-1-yl}pyrimidine-5-carboxylate](/img/structure/B12381885.png)
![(4R)-4-[(3R,5S,7S,10S,13R)-7-[(3S,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12381891.png)



